molecular formula C121H193N33O31S B612761 22-52-Adrenomedullin (human)

22-52-Adrenomedullin (human)

Cat. No.: B612761
M. Wt: 2638.1 g/mol
InChI Key: MMCDBQGTKNYEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenomedullin (22-52) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods: Industrial production of adrenomedullin (22-52) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity (≥97%) .

Chemical Reactions Analysis

Types of Reactions: Adrenomedullin (22-52) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Major Products: The primary product of the synthesis is the adrenomedullin (22-52) (human) peptide fragment. No significant by-products are typically formed if the synthesis and purification are carried out correctly.

Properties

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDBQGTKNYEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H193N33O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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